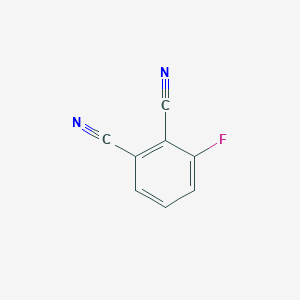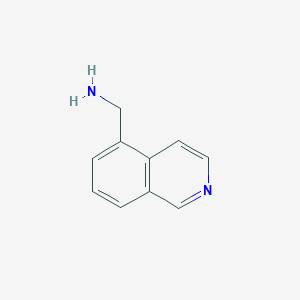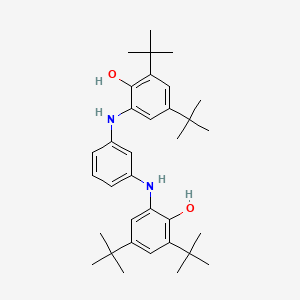
6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol), commonly known as TBPD, is an organic compound with a wide range of applications in the medical and scientific fields. It is an antioxidant that can be used to protect against oxidative damage in cells and tissues, and has been studied for its potential to treat a variety of diseases. TBPD has been used in research to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of action of drugs and other compounds. In addition, TBPD has been studied for its potential to protect against cancer and other diseases.
Applications De Recherche Scientifique
Catalytic Activities and Complex Formation
The compound is involved in synthesizing oxovanadium(V) complexes with tripodal bisphenolate and monophenolate ligands. These complexes exhibit catalytic activities, particularly in the epoxidation of cis-cyclooctene and the sulfoxidation of thioanisole or methyl-p-tolylsulfide using tert-butyl hydroperoxide (TBHP) or H2O2 as oxidants. These reactions underline the potential of the compound in catalysis, especially in oxidation reactions that are crucial in synthetic chemistry (Hossain et al., 2019).
Structural and Electronic Properties
Research on cobalt(III) complexes with electron-rich phenolato pentadentate ligands, where the compound acts as a bridging unit, has provided insights into the redox processes and electronic behavior dominated by phenolatecobalt charge transfer. This area of study opens up possibilities for designing materials with specific electronic properties, which could be relevant in areas like molecular electronics and photovoltaics (Allard et al., 2012).
Polymerization Initiators
Group 3 metal initiators with an [OSSO]-type bis(phenolate) ligand for the stereoselective polymerization of lactide monomers demonstrate the compound's utility in polymer science. The ability to influence the tacticity of polylactides through the design of the ligand system can have significant implications for developing biodegradable polymers with tailored properties (Kapelski et al., 2012).
Enzymatic Oxidative Polycondensation
The enzymatic oxidative polycondensation of a bisphenol derivative related to the compound using horseradish peroxidase (HRP) and hydrogen peroxide (H2O2) as an oxidizer presents an environmentally friendly approach to synthesizing polymers. This method highlights the compound's relevance in sustainable chemistry and materials science, emphasizing green chemistry principles (Koçak et al., 2015).
Synthesis and Characterization
The synthesis and characterization of coordination polymers with the compound as a ligand have been explored, highlighting its role in forming structures with varying coordination numbers and biological activities. This research area underscores the potential of the compound in developing new materials with specific functions and activities (Younis, 2015).
Propriétés
IUPAC Name |
2,4-ditert-butyl-6-[3-(3,5-ditert-butyl-2-hydroxyanilino)anilino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N2O2/c1-31(2,3)21-16-25(33(7,8)9)29(37)27(18-21)35-23-14-13-15-24(20-23)36-28-19-22(32(4,5)6)17-26(30(28)38)34(10,11)12/h13-20,35-38H,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFCDEPWGKWRMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC(=CC=C2)NC3=CC(=CC(=C3O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478400 |
Source


|
| Record name | 2,2'-(1,3-Phenylenediazanediyl)bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) | |
CAS RN |
2951-81-7 |
Source


|
| Record name | 2,2'-(1,3-Phenylenediazanediyl)bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

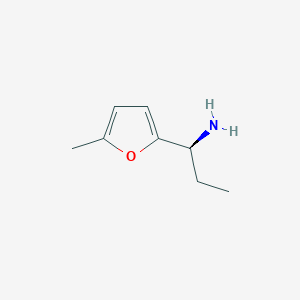
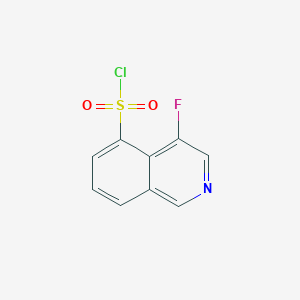
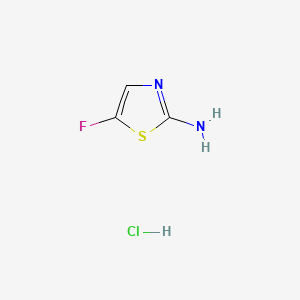
![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)
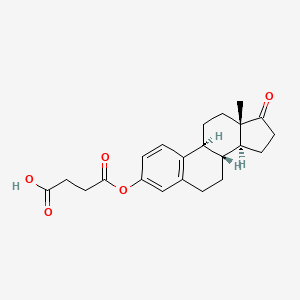
![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)
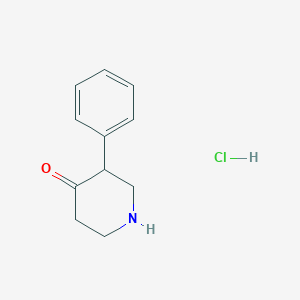

![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)
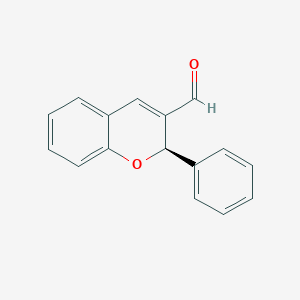
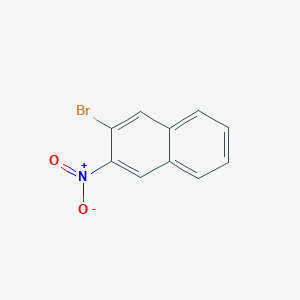
![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)
